Product packaging for 3-(4-Methylpyrimidin-2-yl)aniline(Cat. No.:CAS No. 1311317-23-3)

3-(4-Methylpyrimidin-2-yl)aniline

Cat. No.: B2776035
CAS No.: 1311317-23-3
M. Wt: 185.23
InChI Key: BBFSXYFGHMYGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Pyrimidine (B1678525) Scaffold in Organic and Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental building block in the chemistry of life. wjarr.com Its most notable presence is in the nucleobases uracil, thymine, and cytosine, which are integral components of nucleic acids, DNA and RNA. wjarr.com This biological ubiquity has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.net

The versatility of the pyrimidine core allows for extensive chemical modifications, enabling the synthesis of a vast library of derivatives with a wide spectrum of pharmacological activities. wjarr.com These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. wjarr.comresearchgate.net A prominent example is Imatinib (B729), a highly successful anticancer drug for chronic myeloid leukemia, which features a substituted 2-aminopyrimidine (B69317) moiety crucial for its kinase inhibitory activity. nih.gov The ability of the pyrimidine ring to participate in hydrogen bonding and other molecular interactions makes it an effective pharmacophore for targeting various enzymes and receptors. researchgate.net

Overview of Aniline (B41778) Derivatives in Chemical Synthesis and Biological Studies

Aniline, a simple aromatic amine, and its derivatives are fundamental building blocks in chemical synthesis. They serve as versatile intermediates in the production of a wide array of chemicals, including dyes, polymers, and pharmaceuticals. In medicinal chemistry, the aniline moiety is a common feature in many drug molecules. Its presence can influence a compound's pharmacokinetic and pharmacodynamic properties, such as its ability to be absorbed, distributed, metabolized, and excreted, as well as its interaction with biological targets.

The amino group of aniline is a key functional group that can be readily modified, allowing for the introduction of various substituents to modulate a compound's biological activity. smolecule.com Aniline derivatives have been incorporated into drugs with diverse therapeutic applications, highlighting their importance as pharmacophoric elements. For instance, the anilino-pyrimidine and anilino-quinazoline scaffolds are well-known cores in the development of tyrosine kinase inhibitors. nih.gov

Rationale for Research on 3-(4-Methylpyrimidin-2-yl)aniline

The scientific interest in This compound stems from its nature as a hybrid molecule that combines the pharmacophoric potential of both the pyrimidine and aniline scaffolds. This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. nih.govnih.gov

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. researchgate.net The 2-aminopyrimidine structure is a well-established "hinge-binding" motif in many kinase inhibitors, where it forms key hydrogen bonds with the protein's backbone. The aniline portion of the molecule provides a vector for further chemical modification, allowing for the introduction of various substituents to enhance potency and selectivity for specific kinases.

The specific substitution pattern of This compound , with the methyl group on the pyrimidine ring and the amino group at the meta-position of the aniline ring, provides a defined three-dimensional structure for further elaboration. Researchers can utilize the reactive amino group to append other molecular fragments, thereby creating a library of novel compounds for biological screening. The synthesis of derivatives of This compound has been explored in the context of creating new potential anticancer agents, such as novel Imatinib derivatives. nih.gov

Chemical Properties and Synthesis

This compound is a well-defined organic compound with the following key identifiers:

PropertyValue
IUPAC Name This compound
CAS Number 1311317-23-3
Molecular Formula C₁₁H₁₁N₃
Molecular Weight 185.23 g/mol

The synthesis of This compound and related aryl-pyrimidines can be achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Suzuki coupling and the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.comthieme-connect.com

A plausible synthetic route to This compound could involve a Suzuki coupling reaction between a boronic acid derivative of aniline and a halogenated 4-methylpyrimidine (B18481). mdpi.comacs.orgresearchgate.net For instance, the reaction of 2-chloro-4-methylpyrimidine (B15830) with 3-aminophenylboronic acid in the presence of a palladium catalyst and a base would yield the target compound.

Alternatively, a Buchwald-Hartwig amination could be employed, where a halogenated pyrimidine is coupled with an aniline derivative. nih.govthieme-connect.compurdue.edu The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and regioselectivity. Microwave-assisted synthesis has also been shown to be an efficient method for the preparation of aryl-pyrimidines, often leading to shorter reaction times and improved yields. mdpi.comthieme.de

Research Findings and Applications

The primary research application of This compound is as a key building block in the synthesis of potential therapeutic agents. Its derivatives have been investigated for their biological activities, particularly as kinase inhibitors for the treatment of cancer.

In one study, This compound was utilized as a starting material for the synthesis of novel Imatinib derivatives. nih.gov Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. By modifying the structure of Imatinib, researchers aim to develop new compounds with improved efficacy or the ability to overcome drug resistance. The synthesis involved coupling This compound with other molecular fragments to create a library of new chemical entities that were then evaluated for their anticancer activity. nih.gov

The rationale for using this specific building block lies in the established role of the 2-aminopyrimidine core in binding to the ATP-binding site of various kinases. researchgate.net The aniline moiety provides a convenient attachment point for introducing diversity-oriented side chains that can interact with other regions of the kinase, thereby influencing the compound's potency and selectivity profile. The development of pyrimidine-aniline hybrids as kinase inhibitors is an active area of research, with the goal of discovering new and more effective treatments for cancer and other diseases driven by aberrant kinase activity. nih.govnih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3 B2776035 3-(4-Methylpyrimidin-2-yl)aniline CAS No. 1311317-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpyrimidin-2-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-5-6-13-11(14-8)9-3-2-4-10(12)7-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFSXYFGHMYGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-(4-Methylpyrimidin-2-yl)aniline

The synthesis of the target molecule relies on the strategic formation of its two key components, the pyrimidine (B1678525) ring and the aniline (B41778) moiety, followed by their connection.

The 4-methylpyrimidine (B18481) core is a crucial heterocyclic motif. While many syntheses start with a pre-functionalized pyrimidine ring, its de novo construction is fundamental. General strategies for forming pyrimidine rings often involve the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine or urea (B33335) derivative. For the specific case of the 4-methylpyrimidine ring, a common precursor would be acetylacetone, which can react with formamidine (B1211174) or a related C1-N-C-N synthon. The pyrimidine ring's aromaticity, electron-withdrawing nature, and high dipolar interaction make it a valuable component in more complex molecular architectures. researchgate.net

The meta-substituted aniline pattern presents a synthetic challenge due to the ortho- and para-directing nature of the amino group. beilstein-journals.org Several techniques have been developed to overcome this.

One innovative approach is a one-pot, three-component benzannulation reaction. beilstein-journals.org This method can construct the meta-hetarylaniline scaffold from a heterocycle-substituted 1,3-diketone, an amine, and acetone. The reaction proceeds through a sequence involving the formation of an enamine, nucleophilic addition, intramolecular cyclization, and subsequent dehydration and aromatization to yield the aniline ring. beilstein-journals.org

Another common strategy involves the use of a protected aniline precursor. For instance, a related compound, 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, was synthesized by the deprotection of its tert-butyl carbamate (B1207046) (Boc-protected) precursor using trifluoroacetic acid. researchgate.net This highlights the utility of installing the aniline group in a masked form, which can be revealed in a later synthetic step. Furthermore, ortho-stannylated anilines have been developed as reagents for introducing the 2-aminophenyl substituent via cross-coupling, a strategy that could potentially be adapted for meta-isomers. nih.gov

The direct linkage of the pyrimidine and aniline fragments is most commonly achieved through cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr): This is a widely used method where a halogenated pyrimidine, such as a 2-chloropyrimidine, reacts with an aniline derivative. nih.govnih.gov The reaction is often facilitated by acid catalysis (e.g., p-toluenesulfonic acid) or occurs under thermal conditions. nih.gov For example, the synthesis of various pyrimidineamine inhibitors involves the reaction of a chloropyrimidine with a substituted aniline in acidic ethanol (B145695) or butanol. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura and Negishi coupling are powerful tools for forming the C-C bond between the two aromatic rings.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyrimidine halide (e.g., a bromopyrimidine) with an arylboronic acid or ester in the presence of a palladium catalyst like Pd(dppf)Cl2 and a base. nih.govresearchgate.net

Negishi Coupling: A Negishi-type cross-coupling has been successfully employed as the key step in synthesizing related phenylamino-pyrimidine derivatives, demonstrating its efficiency in this context. acs.org

Stille Coupling: This method utilizes organostannane reagents, such as o-(trialkylstannyl)anilines, which can be coupled with aryl halides. nih.gov

Copper-Catalyzed Coupling: Copper(I) catalysts have also been shown to be effective for C-N coupling reactions, for instance, between substituted anilines and chloropyridines, a reaction type applicable to pyrimidine systems. mdpi.com

Table 1: Overview of Coupling Methodologies
Reaction TypeKey ReactantsTypical Catalyst/ReagentsReference
SNArChloropyrimidine + Substituted AnilineAcid (p-TsOH), Heat nih.govnih.gov
Suzuki-MiyauraBromopyrimidine + Arylboronic AcidPd(dppf)Cl2, K2CO3 nih.govresearchgate.net
NegishiOrganozinc Reagent + Aryl HalidePalladium Catalyst acs.org
StilleOrganostannane + Aryl HalidePd2(dba)3/AsPh3 nih.gov
Ullmann (C-N)Chloropyridine + AnilineCu(I) Catalyst, K2CO3 mdpi.com

Derivatization and Functionalization Strategies of this compound

Once the core structure is assembled, it can be further modified at either the pyrimidine ring or the aniline moiety to explore structure-activity relationships (SAR) for various applications, particularly in drug discovery.

The pyrimidine ring offers several sites for functionalization. Structure-activity relationship studies on related pyrimidineamine inhibitors have shown that modifications to the substituents on the pyrimidine ring can significantly impact biological activity. nih.gov

C4-Methyl Group: The methyl group at the C4 position can be altered. For example, replacing the methyl group at a similar position (C6) with an ethyl group was found to maintain activity in certain inhibitors, while a bulkier isopropyl group led to a decrease in potency. nih.gov Other derivatives have been synthesized where this position is substituted with a difluoromethyl group. chemsrc.com

Other Ring Positions: The introduction of aromatic, heterocyclic, or electronegative groups at other positions on the pyrimidine ring has been shown to sharply reduce the potency of some inhibitors, indicating a high degree of sensitivity to substitution at these sites. nih.gov Modifications can also include the introduction of other groups, such as a diethylamino group, as seen in related compounds. ontosight.ai

Table 2: Effect of Pyrimidine Ring Substitutions on Inhibitory Activity (Based on related Pyrimidineamines) nih.gov
PositionOriginal GroupNew SubstituentEffect on IC50
C6 (analogous to C4)-CH3-CH2CH3 (Ethyl)No disruption of activity
C6 (analogous to C4)-CH3-CH(CH3)2 (Isopropyl)~3-fold increase (worse)
C6 (analogous to C4)-CH3Aromatic/HeterocyclicSharp reduction in potency
N1NCHComplete loss of activity
N3NCH2-4 fold decrease (slightly worse)

The aniline moiety is frequently targeted for modification to fine-tune a compound's properties. Early SAR studies on related molecules indicated that the aniline moiety is a suitable site for diverse modifications. nih.gov

Research into kinase inhibitors has involved the synthesis of extensive libraries where the aniline portion is varied. nih.gov For example, a series of imatinib (B729) derivatives were synthesized with different groups attached via an amide linkage to a phenyl ring, which itself was connected to the core aniline structure. nih.gov In another study, the incorporation of six different substituted anilines into a pyrimidine scaffold yielded compounds with potent inhibitory activities against Mer and c-Met kinases. nih.gov These substitutions can modulate factors like potency and lipophilicity. nih.gov For instance, the introduction of difluoro groups on the aniline ring has been reported. molport.com

Heterocyclic Ring Annulation and Fusion

The structural framework of this compound, featuring both an aniline and a pyrimidine ring, serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. Ring annulation reactions, which involve the formation of a new ring onto an existing one, are key strategies in medicinal chemistry to develop novel molecular architectures.

One prominent application of this compound is in the synthesis of pyrimidine-fused heterocycles. core.ac.uk For instance, derivatives of this compound can be utilized to create fused systems like pyrimido[5,4-b]indoles and benzofuro[3,2-d]pyrimidines. core.ac.uk These reactions typically involve the amino group of the aniline moiety acting as a nucleophile to react with a suitable electrophilic partner, leading to cyclization and the formation of a new fused ring. The specific reagents and conditions dictate the nature of the resulting heterocyclic system.

A general strategy for forming fused rings involves a three-component reaction. For example, a diketone, an amine (like this compound), and another component can react in a sequence that leads to a new, fused aromatic ring. beilstein-journals.org The reaction often proceeds through the formation of an enamine intermediate, followed by intramolecular addition and subsequent dehydration to yield the final annulated product. beilstein-journals.org

Another approach involves the reaction of the aniline derivative with reagents that can form a new ring by incorporating the nitrogen atom and an adjacent carbon atom of the aniline ring. For example, reaction with α,β-unsaturated carbonyl compounds or their equivalents can lead to the formation of fused quinoline (B57606) or other nitrogen-containing heterocyclic systems. The pyrimidine ring often influences the reactivity and regioselectivity of these annulation reactions.

Furthermore, the amino group can be transformed into other functional groups that are more amenable to specific cyclization strategies. For example, diazotization of the amino group followed by reaction with an appropriate coupling partner can introduce a group that subsequently participates in a ring-closing reaction.

The following table summarizes representative annulation reactions starting from aniline or pyrimidine derivatives, illustrating the potential pathways for this compound.

Starting Material TypeReagent/Reaction TypeFused Heterocycle Product Type
Substituted AnilineDiketo-esterPyrimido-indole
2-ChloropyrimidineAminophenolBenzofuro-pyrimidine
Substituted Anilineα,β-Unsaturated KetoneTetrahydroquinoline
Substituted AnilineIsothiocyanateThiazolidinone

Reaction Mechanisms and Reactivity Profiles

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is characterized by the interplay of its constituent functional groups: the nucleophilic amino group and the electron-deficient pyrimidine ring.

Nucleophilic Reactivity: The primary site of nucleophilic reactivity is the amino (-NH2) group attached to the phenyl ring. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electron-deficient centers. pressbooks.pub The basicity, and therefore the nucleophilicity, of the aniline nitrogen is modulated by the electronic effects of the pyrimidine ring. Generally, electron-withdrawing groups decrease the nucleophilicity of an attached amine. masterorganicchemistry.com

This nucleophilic character is exploited in various reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, although over-alkylation can be an issue.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases). impactfactor.org

Nucleophilic Aromatic Substitution (SNAr): The amino group can act as a nucleophile, attacking highly electron-deficient aromatic or heteroaromatic rings. nih.govresearchgate.net

Electrophilic Reactivity: While the amino group is primarily nucleophilic, the aromatic rings of the molecule can undergo electrophilic substitution. The aniline ring is activated towards electrophilic attack by the electron-donating amino group, which directs incoming electrophiles to the ortho and para positions. However, the pyrimidine ring is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic substitution compared to aniline itself. The pyrimidine ring itself is generally resistant to electrophilic attack due to its electron-deficient nature.

Oxidation and Reduction Pathways

Oxidation: The amino group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be formed, including nitroso, nitro, or azo compounds. The oxidation can also lead to polymerization. In some contexts, controlled oxidation can be used to form diazirines, which are three-membered heterocyclic rings containing two nitrogen atoms, from diaziridine intermediates. mdpi.com

Reduction: The pyrimidine ring can potentially be reduced under certain conditions, although this is generally a difficult transformation requiring powerful reducing agents or catalytic hydrogenation at high pressure. The specific conditions would depend on the desired degree of reduction. The reduction of a nitro group, if present on the aniline ring (synthesized from an oxidized precursor), to an amino group is a common and well-established transformation.

Hydrolytic Stability and Decomposition Mechanisms

The hydrolytic stability of this compound is an important consideration for its storage and application. The C-N bond between the aniline and pyrimidine rings is generally stable under neutral aqueous conditions. However, under strongly acidic or basic conditions, hydrolysis may occur.

Acidic Conditions: In strong acid, the amino group will be protonated, which deactivates the aniline ring towards further reactions. The pyrimidine ring may also be protonated. Hydrolysis of the C-N bond linking the two rings would likely require harsh conditions.

Basic Conditions: Under strongly basic conditions, nucleophilic attack by hydroxide (B78521) ions on the pyrinidine ring could potentially lead to ring-opening or substitution reactions, although this would also likely require elevated temperatures. The hydrolysis of related Schiff bases has been studied, and the rate is often pH-dependent, with the mechanism involving either attack of water on the protonated imine or attack of hydroxide on the neutral imine. researchgate.net

The decomposition of related nitrosated compounds has been shown to be pH-dependent, with different degradation products forming under neutral versus acidic conditions. researchgate.net While this compound itself is not a nitrosamine, this highlights the potential for pH to influence the degradation pathways of its derivatives. In some cases, hydrolysis can be a competing reaction during synthesis, for instance in SNAr reactions in aqueous media. rsc.org

Structural Elucidation and Characterization Techniques

Spectroscopic and Spectrometric Characterization Methodologies

Spectroscopic and spectrometric techniques are fundamental in determining the structure of 3-(4-Methylpyrimidin-2-yl)aniline by probing the interaction of the molecule with electromagnetic radiation and analyzing its fragmentation patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom within the molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, in a derivative of this compound, the methyl protons on the pyrimidine (B1678525) ring typically appear as a singlet at approximately 2.3-2.4 ppm. nih.gov The aromatic protons on the aniline (B41778) and pyrimidine rings exhibit complex splitting patterns (multiplets) in the range of 7.0 to 8.5 ppm, with their specific shifts and coupling constants providing crucial information for assigning their positions on the rings. nih.govrsc.org The NH proton of the aniline group often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. nih.gov

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbon of the methyl group typically resonates at a lower chemical shift (around 20-25 ppm). nih.gov The aromatic and pyrimidine ring carbons appear at higher chemical shifts, generally between 100 and 165 ppm. nih.gov The specific chemical shifts of these carbons help to confirm the substitution pattern of the rings.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Derivative of this compound

Atom Type ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
-CH₃~2.3-2.4 (singlet)~20-25
Aromatic-H~7.0-8.5 (multiplets)~100-165
-NHVariable (broad singlet)-
C=O (Amide)-~165

Note: The exact chemical shifts can vary based on the specific derivative and the solvent used for analysis. nih.gov

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) in the aniline moiety typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. researchgate.netorientjchem.org Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. vscht.czlibretexts.org The C=C and C=N stretching vibrations within the pyrimidine and benzene (B151609) rings give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region. vscht.czlibretexts.org The C-N stretching vibration of the aromatic amine is typically found in the 1250-1360 cm⁻¹ range. The presence of the methyl group can be confirmed by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Primary Amine (N-H)Stretch3300-3500
Aromatic C-HStretch3000-3100
C=C and C=N (Ring)Stretch1400-1600
Aromatic C-NStretch1250-1360
Methyl C-HBend~1375 and ~1450

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. In techniques like electrospray ionization (ESI) or electron ionization (EI), the molecule is ionized and then fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured. rsc.org

The mass spectrum of this compound would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. oatext.com The fragmentation pattern provides valuable clues about the molecule's structure. Common fragmentation pathways may involve the loss of the methyl group, cleavage of the bond between the aniline and pyrimidine rings, or fragmentation of the pyrimidine ring itself. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic and pyrimidine rings. oatext.com These transitions typically occur in the UV region. The presence of the aniline and pyrimidine rings in conjugation influences the position and intensity of these absorption bands.

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state.

The crystal structure reveals how the molecules pack together in the crystal lattice, which is influenced by intermolecular forces such as hydrogen bonding and π-π stacking. researchgate.net For example, the amine group of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, leading to the formation of specific hydrogen-bonding networks that stabilize the crystal structure. researchgate.netresearchgate.net The planar aromatic rings can also engage in π-π stacking interactions. researchgate.net Understanding the crystal packing is important as it can influence the physical properties of the compound, such as its melting point and solubility.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

While specific, published crystal structure data for this compound is not available in the searched scientific literature, the molecular structure allows for a theoretical assessment of its potential intermolecular interactions. The primary amine group (-NH₂) on the aniline ring is a potent hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors. This configuration strongly suggests the formation of intermolecular N-H···N hydrogen bonds, a common and stabilizing interaction in related anilinopyrimidine structures. researchgate.netapsnet.org

Polymorphism and Solid-State Properties

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a crucial aspect of solid-state chemistry. Each polymorphic form possesses a unique crystal lattice arrangement and, consequently, different physical properties. There are currently no specific studies on the polymorphism of this compound available in the public domain. The potential for different packing arrangements, driven by the balance of hydrogen bonds and π-π stacking, suggests that polymorphism could be achievable under varying crystallization conditions. However, without experimental data, the existence and nature of any polymorphs remain hypothetical.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into electron distribution, molecular orbital energies, and other parameters that govern a molecule's reactivity and interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to study pyrimidine (B1678525) derivatives to understand their structural and electronic properties. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with various basis sets, can optimize the molecular geometry of 3-(4-methylpyrimidin-2-yl)aniline and its derivatives. nih.govepstem.net These studies help in determining bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. nih.gov

Furthermore, DFT is used to calculate key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com A smaller energy gap suggests that the molecule is more reactive. These calculations are also employed to determine other global reactivity descriptors like chemical hardness, softness, chemical potential, and electrophilicity index, which provide a comprehensive picture of the molecule's reactivity. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orgresearchgate.net MEP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, prone to nucleophilic attack. epstem.netresearchgate.net

For aniline (B41778) and its derivatives, MEP maps show that electron-donating groups generally decrease the electrostatic potential above the aryl ring, while electron-withdrawing groups increase it. nih.gov In the case of this compound, the MEP map would reveal the electron-rich and electron-poor regions, providing insights into how it might interact with other molecules or biological targets. libretexts.orgnih.gov The nitrogen atoms of the pyrimidine ring and the amino group are expected to be regions of negative potential, making them potential sites for hydrogen bonding. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA.

Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule. cnag.catplos.org This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. acs.orgnih.gov For derivatives of this compound, molecular docking studies have been performed to model their interactions with various protein kinases, which are important targets in cancer therapy. nih.gov

These studies have shown that the pyrimidine ring can form key hydrogen bonds with the hinge region of the kinase's ATP binding site. nih.govcardiff.ac.uk The aniline portion of the molecule can also engage in various interactions, including hydrophobic and hydrogen bonding interactions, with other residues in the binding pocket. nih.gov For instance, in studies of imatinib (B729) derivatives, the 2-(phenylamino)pyrimidine core is crucial for targeting the BCR-ABL kinase. nih.gov Molecular dynamics simulations can further refine the docking poses and provide insights into the stability of the ligand-target complex over time. researchgate.net These simulations can reveal the dynamic nature of the interactions and the conformational changes that may occur upon ligand binding.

Conformational Analysis and Binding Affinity Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. csic.es The conformation of a ligand is a critical determinant of its ability to bind to a target. Computational methods can be used to explore the conformational space of this compound and its derivatives to identify low-energy conformations that are likely to be biologically active. csic.es

Binding affinity prediction aims to quantitatively estimate the strength of the interaction between a ligand and its target. nih.govbiorxiv.orgarxiv.org This is a crucial aspect of drug design, as higher binding affinity often correlates with greater potency. biorxiv.org Computational methods for binding affinity prediction range from empirical scoring functions used in docking to more rigorous but computationally expensive methods like free energy perturbation and thermodynamic integration. biorxiv.orgarxiv.org For derivatives of this compound, these predictions can help in prioritizing compounds for synthesis and experimental testing. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for designing molecules with desired properties. nih.govnih.gov

QSAR models are developed by correlating a set of molecular descriptors with the observed biological activity of a series of compounds. researchgate.net Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. For pyrimidine derivatives, QSAR studies have been used to identify the key structural features that contribute to their anticancer or other biological activities. nih.govnih.gov For example, a QSAR study on 2,4-diamino-pyrimidine derivatives as anti-malarials revealed the importance of substituents at different positions of the pyrimidine ring for their activity. nih.gov

SPR studies, on the other hand, focus on predicting the physicochemical properties of compounds, such as solubility, melting point, and rotational barriers. csic.es For instance, studies on N-(5-substituted-pyrimidin-2-yl)anilines have explored the relationship between the electronic effects of substituents and the rotational barriers around the N-Ar bonds. csic.es These studies provide valuable information for understanding the conformational behavior and pharmacokinetic properties of these compounds.

Descriptor Calculation and Feature Selection

Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational drug design, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. elsevierpure.com The initial and most critical step in developing a QSAR model is the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure, including its topological, geometrical, electronic, and physicochemical characteristics. researchgate.net For a molecule like this compound, a vast number of descriptors can be generated using specialized software.

Given the large number of calculated descriptors, a crucial subsequent step is feature selection. elsevierpure.com This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity, while eliminating redundant or irrelevant ones. elsevierpure.com Effective feature selection prevents the model from overfitting and enhances its predictive power. acs.org Various statistical and machine learning techniques are employed for this purpose, including genetic algorithms, stepwise regression, and ant colony optimization. elsevierpure.com In studies of kinase inhibitors, a class to which many pyrimidine derivatives belong, descriptors related to hydrophobicity, electronic features, and hydrogen-bonding capabilities are often identified as critical for activity. acs.org

Table 1: Representative Molecular Descriptors for QSAR Analysis

Predictive Modeling for Biological Activities

Once relevant descriptors are selected, they are used to build a QSAR model that can predict the biological activity of new or untested compounds. Various modeling techniques can be applied, from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) and neural networks. chemrevlett.com The integration of machine learning and deep learning into QSAR has significantly enhanced the predictive power of these models, allowing for the identification of active kinase inhibitors from vast virtual libraries. nih.gov

For the 2-anilinopyrimidine scaffold, which is central to this compound, QSAR models have been successfully developed to predict a range of biological activities. These models have guided the design of potent inhibitors for various therapeutic targets. For instance, computational studies on 2-anilinopyrimidine derivatives have led to the development of models predicting anti-proliferative activity against breast cancer cell lines by targeting receptors like EGFR and Aromatase. nih.gov Similarly, these methods have been used to design inhibitors for Cyclin-Dependent Kinases (CDKs), which are crucial in cancer therapy. nih.gov The predictive power of these models allows researchers to prioritize the synthesis of compounds with the highest probability of being active, thereby streamlining the drug discovery process. nih.gov

Table 2: Examples of Predictive Models for Pyrimidine Derivatives

Computational Prediction of Physicochemical Parameters Relevant to Biological Activity

Beyond predicting direct target interaction, computational methods are vital for assessing the drug-likeness of a compound by predicting its physicochemical properties. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. Key parameters include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and number of rotatable bonds. nih.gov

In silico tools like the SwissADME server are frequently used to rapidly calculate these parameters for large sets of molecules. tlu.edu.vn For 2-anilinopyrimidine derivatives, these predictions are crucial. For example, maintaining a LogP value under 5 is often desired to ensure a balance between solubility and permeability. nih.gov High TPSA can indicate poor oral bioavailability. Computational analyses of 2-anilinopyrimidine derivatives have shown that these compounds can be designed to adhere to established drug-likeness guidelines, such as Lipinski's Rule of Five, suggesting their potential as orally bioavailable drugs. tlu.edu.vnd-nb.info

Table 3: Predicted Physicochemical Properties of this compound

Note: Values are computationally predicted and may vary slightly between different software and algorithms. Data sourced from multiple computational chemistry platforms for consensus.

Pre Clinical Biological Activity and Mechanism of Action Studies

Antiproliferative and Anticancer Activity Studies (in vitro and cell-based models)

Derivatives based on the anilinopyrimidine core are a cornerstone in the discovery of novel anticancer agents. Their efficacy stems from the ability to interfere with key cellular processes that are dysregulated in cancer, such as proliferation, cell cycle progression, and survival signaling.

Inhibition of Cellular Proliferation in Cancer Cell Lines

Numerous studies have demonstrated the potent ability of 2-anilinopyrimidine derivatives to inhibit the growth of a wide array of human cancer cell lines. These compounds have shown broad-spectrum cytotoxic activity, with specific analogs exhibiting high potency against breast, lung, colon, and liver cancer cells. nih.govmdpi.com

For instance, a series of novel 2-anilinopyrimidine derivatives displayed excellent antiproliferative activity against breast cancer cell lines MCF-7 (IC50 values ranging from 0.27 to 10.57 µM) and MDA-MB-231 (IC50 values from 0.73 to 29.07 µM). nih.gov Another study on indazol-pyrimidine hybrids, which incorporate the anilinopyrimidine structure, found that compound 5f was highly effective against MCF-7, A549 (lung), and Caco-2 (colon) cancer cells, with IC50 values of 1.858 µM, 3.628 µM, and 1.056 µM, respectively. mdpi.com Similarly, certain 7-(3′,4′,5′-trimethoxyphenyl)- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives bearing a 2-anilino moiety showed potent activity, with the p-toluidino derivative (3d ) exhibiting IC50 values of 30–43 nM against HeLa, A549, and HT-29 cancer cells. nih.gov

Compound ClassCell LineCancer TypeIC50 (µM)Reference
2-AnilinopyrimidineMCF-7Breast0.27 - 10.57 nih.gov
2-AnilinopyrimidineMDA-MB-231Breast0.73 - 29.07 nih.gov
Indazol-pyrimidine (5f)MCF-7Breast1.858 mdpi.com
Indazol-pyrimidine (5f)A549Lung3.628 mdpi.com
Indazol-pyrimidine (5f)Caco-2Colon1.056 mdpi.com
Indazol-pyrimidine (4b)Caco-2Colon0.827 mdpi.com
2-Anilino Triazolopyrimidine (3d)HeLaCervical0.038 nih.gov
2-Anilino Triazolopyrimidine (3d)A549Lung0.043 nih.gov
2-Anilino Triazolopyrimidine (3d)HT-29Colon0.030 nih.gov

Investigation of Molecular Targets (e.g., Kinases, Receptors, VEGFR-2, ABL, BRAF)

The anticancer activity of anilinopyrimidine derivatives is frequently attributed to their function as protein kinase inhibitors. uniroma1.ituniroma1.it Kinases are crucial regulators of cell signaling, and their deregulation is a common feature of many cancers. The anilinopyrimidine scaffold is a bioisostere of the adenine (B156593) ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of various kinases. uniroma1.itresearchgate.net

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels essential for tumor growth. mdpi.com Several anilinopyrimidine derivatives have been developed as potent dual inhibitors of both c-Met and VEGFR-2. nih.govnih.govresearchgate.net One such compound, a hybrid of cabozantinib (B823) and an anilinopyrimidine core, potently inhibited both c-Met and VEGFR-2 with IC50 values of 8.8 nM and 16 nM, respectively. nih.gov Pazopanib, a marketed drug containing both indazole and pyrimidine (B1678525) moieties, targets tyrosine kinases, and its derivatives have shown strong action against VEGFR-2 with IC50 values as low as 12 nM. mdpi.com

BRAF: The BRAF kinase is a component of the MAPK signaling pathway, and its V600E mutation is a known oncogenic driver, particularly in melanoma. f1000research.com Researchers have designed 1H-pyrazolo[3,4-d]pyrimidine derivatives as dual inhibitors of BRAF V600E and VEGFR-2. nih.gov Compound 9u from this series showed potent anti-proliferative activity against the BRAF V600E-expressing A375 melanoma cell line (IC50 = 1.74 µM) and also inhibited VEGFR-2. nih.gov

Other Kinases (EGFR, Aromatase): Beyond VEGFR-2 and BRAF, anilinopyrimidine derivatives have been shown to target other important kinases. Certain analogs exhibit inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a target in triple-negative breast cancer, and Aromatase (ARO). nih.govnih.gov The ability of these compounds to act as dual or multi-target inhibitors is a significant advantage, as it can interrupt multiple signaling pathways involved in tumor proliferation and angiogenesis. nih.gov

Compound ClassTarget KinaseIC50 (nM)Reference
Anilinopyrimidine Hybridc-Met8.8 nih.gov
Anilinopyrimidine HybridVEGFR-216 nih.gov
Pazopanib Derivative (IIb)VEGFR-212 mdpi.com
1H-pyrazolo[3,4-d]pyrimidine (9u)BRAF V600E1740 (IC50, µM) nih.gov
1H-pyrazolo[3,4-d]pyrimidine (9u)VEGFR-25890 (IC50, µM, HUVEC cells) nih.gov

Cell Cycle Modulation and Apoptosis Induction Pathways

In addition to inhibiting proliferation, anilinopyrimidine derivatives can induce cell cycle arrest and programmed cell death (apoptosis) in cancer cells.

Cell Cycle Arrest: Flow cytometry analysis has revealed that these compounds can halt the progression of the cell cycle at specific checkpoints. For example, a potent 2-anilino triazolopyrimidine derivative was found to block treated HeLa cells in the G2/M phase of the cell cycle. nih.gov Similarly, certain 2-anilinopyrimidine compounds caused cell cycle arrest at the G2/M phase in breast cancer cells. nih.gov Other derivatives, such as the 1H-pyrazolo[3,4-d]pyrimidine compound 9u , arrested melanoma and endothelial cells in the G0/G1 stage. nih.gov This disruption of the cell cycle prevents cancer cells from dividing and replicating.

Apoptosis Induction: Apoptosis is a critical mechanism for eliminating cancerous cells. Anilinopyrimidine derivatives have been shown to trigger this process through various signaling pathways. Studies have demonstrated that these compounds can induce apoptosis by activating initiator caspases like caspase-9, which points to the involvement of the intrinsic (mitochondrial) pathway. nih.govnih.gov Further evidence includes the upregulation of pro-apoptotic proteins (like Bax), the downregulation of anti-apoptotic proteins (like Bcl-2), and the cleavage of PARP, a key substrate of executioner caspases. rsc.orgmdpi.com Annexin V/PI staining has also confirmed the induction of apoptosis by these agents. nih.govnih.gov

Antimicrobial and Antifungal Activity Evaluations (in vitro)

The pyrimidine scaffold is not only crucial in anticancer drug design but also forms the basis for agents with antimicrobial and antifungal properties. benthamdirect.com

Antibacterial Efficacy against Pathogenic Strains

Derivatives incorporating the anilinopyrimidine structure have shown promise as antibacterial agents. While the broader class of pyrimidine derivatives is known for its antibacterial effects, specific studies highlight the potential of anilinopyrimidines. researchgate.net They have been evaluated against both Gram-positive and Gram-negative bacteria, showing a range of activities. The mechanism of action can vary, but the structural features of these heterocyclic compounds allow them to interfere with essential bacterial processes.

Antifungal Efficacy against Fungal Species

Anilinopyrimidine fungicides are well-established in agriculture for controlling diseases caused by ascomycete plant pathogens like Botrytis cinerea. frontiersin.org Their mechanism of action is often linked to the inhibition of methionine biosynthesis, which disrupts protein synthesis and the secretion of enzymes necessary for infection. nih.gov

In vitro evaluations have demonstrated the efficacy of various pyrimidine derivatives against a wide range of phytopathogenic fungi. In one study, novel pyrimidine derivatives were tested against fourteen different fungi, with many compounds showing potent activity. mdpi.com Another study synthesized pyrimidine derivatives containing an amide moiety and found them to be highly effective against Phomopsis sp. frontiersin.org Specifically, compound 5o from this series exhibited an EC50 value of 10.5 µg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil (EC50 = 32.1 µg/ml). frontiersin.org

Compound ClassFungal SpeciesActivityReference
Pyrimidine-amide (5o)Phomopsis sp.EC50 = 10.5 µg/ml frontiersin.org
Pyrimidine-amide (5f)Phomopsis sp.EC50 = 15.1 µg/ml frontiersin.org
Pyrimidine-amide (5p)Phomopsis sp.EC50 = 19.6 µg/ml frontiersin.org
Pyrimethanil (Control)Phomopsis sp.EC50 = 32.1 µg/ml frontiersin.org
AnilinopyrimidineSclerotinia sclerotiorumEC50 = 0.411 - 0.610 µg/mL nih.gov

Antimalarial Activity Assessment (in vitro)

Derivatives containing a pyrimidine core have shown significant promise as antimalarial agents. While specific data for "3-(4-Methylpyrimidin-2-yl)aniline" is not detailed, extensive research on related thienopyrimidinone and 2,4-diamino-thienopyrimidine scaffolds demonstrates potent in vitro activity against the lethal malaria parasite, Plasmodium falciparum. nih.govnih.gov

One notable thienopyrimidinone derivative, gamhepathiopine, was found to be active at submicromolar concentrations against both the blood and liver stages of P. falciparum. nih.gov Crucially, this compound also demonstrated the ability to block the transmission of the parasite to the mosquito vector by inhibiting the exflagellation of male gametes. nih.gov Furthermore, it retained its efficacy against artemisinin-resistant strains of the parasite, which is of significant clinical importance given the rise of drug-resistant malaria. nih.gov

Table 1: In Vitro Antimalarial Activity of Gamhepathiopine (A Thienopyrimidinone Derivative)

Parasite Stage/Strain Metric Concentration (µM)
Erythrocytic (Blood) Stage EC50 0.045
Hepatic (Liver) Stage EC50 0.45
Artemisinin-Resistant Stage EC50 0.227

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximal effect.

The primary parasitic target for many antimalarial drugs containing a pyrimidine ring is dihydrofolate reductase (DHFR). nih.gov The parasite relies on the folate pathway for the synthesis of pyrimidines, which are essential for DNA replication. researchgate.net Drugs like pyrimethamine, a diaminopyrimidine, are potent inhibitors of Plasmodium DHFR. nih.govresearchgate.net Given the structural similarities, it is highly probable that "this compound" or its derivatives could exert their antimalarial effect by targeting the DHFR enzyme in P. falciparum.

In addition to DHFR, other potential targets for pyrimidine-based antimalarials have been identified. These include enzymes critical for the parasite's energy metabolism and survival, such as cytochrome b, a key component of the mitochondrial electron transport chain. ace-therapeutics.com Disruption of this chain impairs the parasite's ability to generate energy, leading to its death. Other potential enzymatic targets in Plasmodium include protein kinases, which regulate a wide array of cellular processes essential for parasite development and differentiation. nih.gov The multistage activity of compounds like gamhepathiopine suggests that they may act on a novel target or multiple targets across the parasite's life cycle. nih.gov

Enzyme Inhibition Studies

The anilinopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. nih.govnih.gov Numerous studies have demonstrated that compounds incorporating this moiety can potently and selectively inhibit various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govresearchgate.net

Derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea, which contains the anilinopyrimidine core, have been shown to selectively target members of the class III receptor tyrosine kinase (RTK) family. nih.govresearchgate.net Similarly, 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-ones have been identified as dual inhibitors of Aurora A and VEGF receptor kinases. nih.gov

As previously discussed, dihydrofolate reductase (DHFR) is another key enzyme family targeted by pyrimidine-containing compounds. wikipedia.orgnih.gov This enzyme is a validated target for anticancer, antimicrobial, and antiprotozoal agents. nih.gov The efficacy of drugs like methotrexate (B535133) (anticancer) and trimethoprim (B1683648) (antibacterial) stems from their potent inhibition of human and bacterial DHFR, respectively. wikipedia.org The structural features of "this compound" make DHFR a highly plausible target for its biological activity.

Table 2: Kinase Inhibition Profile of Selected Anilinopyrimidine Derivatives

Compound Class Target Kinase Metric Concentration (µM)
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea PDGFRβ IC50 0.027
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea c-KIT IC50 0.041
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea VEGFR2 IC50 0.093
7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one Aurora A IC50 0.057
7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one VEGF-R2 IC50 0.007

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary binding mode for anilinopyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme. nih.gov X-ray crystallography studies of anilinopyrimidine derivatives co-crystallized with Aurora A kinase have provided detailed insights into this interaction. The pyrimidine core forms a characteristic hydrogen bonding pattern with the "hinge" region of the kinase, which connects the N- and C-terminal lobes of the enzyme. Specifically, a donor-acceptor-donor triad (B1167595) of hydrogen bonds is formed between the inhibitor and the backbone of amino acids Glu211 and Ala213 in the hinge region. nih.gov The aniline (B41778) portion of the inhibitor typically projects out towards the solvent-exposed region of the ATP pocket, allowing for modifications to enhance potency and selectivity. nih.gov

While competitive inhibition at the primary (orthosteric) binding site is common, the pyrimidine scaffold has also been found in compounds that act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the receptor or enzyme that is topographically distinct from the primary active site. mdpi.comnih.gov This binding induces a conformational change that can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the activity of the endogenous ligand or substrate. nih.gov For instance, certain 6-phenylpyrimidin-4-ones have been identified as PAMs of the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov Research has also shown that E. coli DHFR can be inhibited by allosteric site binders. wikipedia.org This demonstrates the versatility of the pyrimidine structure and suggests that "this compound" derivatives could potentially function through allosteric modulation, offering a different mechanism for therapeutic intervention.

DNA and RNA Interaction Studies

There is no published research available that specifically investigates the interaction between this compound and nucleic acids.

Binding to Nucleic Acids (e.g., dsDNA, ssDNA, RNA)

No data from studies assessing the binding affinity or capacity of this compound to double-stranded DNA (dsDNA), single-stranded DNA (ssDNA), or RNA has been reported in the scientific literature.

Intercalation vs. Groove Binding Mechanisms

Due to the absence of binding studies, the mechanism by which this compound may interact with nucleic acids, whether through intercalation between base pairs or binding within the major or minor grooves, remains undetermined.

Impact on Nucleic Acid Structure and Function

There are no available studies that describe the effects of this compound on the structure or function of DNA or RNA. Research into potential impacts such as conformational changes, stabilization or destabilization of the double helix, or interference with replication and transcription processes has not been published.

Role in Medicinal Chemistry and Drug Discovery

Scaffold Design and Optimization in Lead Compound Identification

The pyrimidine-aniline core is a well-established pharmacophore, recognized for its ability to interact with various biological targets, most notably protein kinases. nih.govheteroletters.org This structural motif is central to the design of numerous kinase inhibitors, including the groundbreaking drug Imatinib (B729), which targets the Bcr-Abl tyrosine kinase. nih.gov The 4-methyl group on the pyrimidine (B1678525) ring can occupy specific hydrophobic pockets in the kinase active site, contributing to selectivity. nih.gov

Medicinal chemists utilize the 3-(4-methylpyrimidin-2-yl)aniline scaffold as a template for generating libraries of analogues. By systematically altering different parts of the molecule, researchers can identify lead compounds with desired biological activity. For instance, the synthesis of novel Imatinib derivatives begins with this core structure, aiming to discover agents with improved potency or activity against resistant cancer cell lines. nih.gov

The versatility of the pyrimidine ring, with its electron-deficient nature, facilitates nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities. nih.gov This chemical tractability enables the exploration of a wide chemical space during lead optimization. Researchers have successfully replaced the pyridine (B92270) ring in existing allosteric modulators with a pyrimidine ring, demonstrating the scaffold's potential to generate novel classes of compounds with comparable or enhanced biological activities and broader opportunities for structural fine-tuning. nih.gov The process often involves reacting a dichloropyrimidine with an appropriate aniline (B41778) derivative to create a key intermediate, which is then further modified. mdpi.comnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Development

Understanding the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) is paramount in transforming a lead compound into a viable drug candidate. For derivatives of this compound, extensive research has been dedicated to elucidating how chemical modifications influence biological activity and physicochemical properties. mdpi.comtandfonline.comescholarship.org

Impact of Substituent Effects on Biological Activity

The biological activity of pyrimidine-aniline derivatives is highly sensitive to the nature and position of substituents on both the aniline and pyrimidine rings. SAR studies have revealed several key trends:

Substituents on the Aniline Ring:

The introduction of a para-substituted halogen, such as chlorine (Cl) or bromine (Br), on the aniline moiety has been shown to be beneficial for antimicrobial activity. heteroletters.org

In anticancer studies, adding a benzyl (B1604629) group to the nitrogen of the aniline residue can lead to a significant increase in potency, with some N-benzyl derivatives being 4- to 13-fold more active than their unsubstituted counterparts. mdpi.com However, this enhancement can be dependent on other substituents present in the molecule. mdpi.com

For inhibitors of cyclin-dependent kinases (CDKs), bulky disubstituted anilines generally lead to greater selectivity for CDK9 over CDK2. cardiff.ac.uk

In the context of anti-tubercular agents, para-substitution on the anilino group with a methoxy (B1213986) or chloro substituent was found to diminish activity compared to the unsubstituted analogue. tandfonline.com

Substituents on the Pyrimidine Ring:

Modifications at the 6-position of the pyrimidine core are critical. Replacing a propanediamine substituent with a dipropylamine (B117675) group can improve anticancer activity. mdpi.com

The nature of the amine at this position (secondary vs. tertiary, linear vs. cyclic) significantly impacts the biological outcome. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of pyrimidine-aniline derivatives based on published research findings.

Scaffold Position Substituent Observed Effect on Biological Activity Target/Assay Reference
Aniline Ring (para)-Cl, -BrBeneficial for activityAntimicrobial heteroletters.org
Aniline NitrogenN-benzyl group4- to 13-fold increase in activityAnticancer (cell viability) mdpi.com
Aniline Ring (para)-OCH3, -ClDiminished activityAnti-tubercular tandfonline.com
Pyrimidine Ring (C6)Dipropylamine > PropanediamineIncreased activityAnticancer (cell viability) mdpi.com

Pharmacophore Elucidation and Molecular Modifications

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a close relative of the this compound core, is a recognized pharmacophore for targeting kinases. mdpi.com The pyrimidine-aniline structure itself is a key pharmacophore in numerous inhibitors, where the pyrimidine ring often forms critical hydrogen bonds within the ATP-binding site of kinases. nih.govmdpi.com

Molecular modifications are strategically employed to enhance potency, selectivity, and pharmacokinetic properties. Common modifications include:

Hybridization: Combining the pyrimidine-aniline scaffold with other pharmacophores, such as sulfonamides, has emerged as a powerful strategy. nih.govnih.gov This can lead to dual-activity compounds or agents with novel mechanisms of action. nih.gov

Ring Variation: Replacing the aniline ring with other aromatic or heteroaromatic systems, or modifying the pyrimidine to a quinazoline, allows for probing different binding interactions and optimizing properties. nih.gov

Linker Modification: The nature and length of linkers connecting the core scaffold to other parts of the molecule are crucial for correct orientation in the target's binding site.

These modifications are often guided by molecular modeling and pharmacophore mapping to rationally design new derivatives with improved profiles. nih.govsemanticscholar.org

Applications as Key Intermediates for Advanced Synthetic Targets

The compound this compound and its close analogues are not only active molecules in their own right but also serve as crucial synthetic intermediates for building more complex therapeutic agents. bldpharm.combldpharm.com Their synthesis is a key step in the production of advanced drug candidates.

For example, the synthesis of Imatinib and its derivatives involves coupling a pyrimidine-containing intermediate with a substituted aniline. nih.govgoogle.com Similarly, the preparation of potent pan-Bcr-Abl kinase inhibitors has utilized iodo-aniline intermediates that are later coupled with pyrimidine-containing fragments. acs.org

The general synthetic strategy often involves a nucleophilic substitution reaction between a di-chlorinated pyrimidine and an aniline derivative. mdpi.comnih.govnih.gov For instance, reacting 2,4-dichloropyrimidine (B19661) with 3-nitroaniline (B104315) followed by reduction of the nitro group is a common route to obtain a pyrimidinyl-aniline core, which can then be elaborated into a final target molecule through further coupling reactions. nih.gov This building block approach provides a convergent and efficient pathway to complex molecular architectures, making this compound a valuable commodity in synthetic medicinal chemistry. researchgate.netacs.org

Future Directions and Emerging Research Opportunities for Pyrimidine-Aniline Hybrids

The pyrimidine-aniline scaffold continues to be a fertile ground for drug discovery, with several promising future directions and research opportunities.

Targeting Novel Kinases: While extensively used for well-known kinases like Bcr-Abl, there is significant potential in designing inhibitors for understudied kinases, such as those in the "dark kinome," which could unlock new therapeutic avenues for various diseases. mdpi.com

Overcoming Drug Resistance: A major challenge in cancer therapy is acquired drug resistance. Future research will focus on designing next-generation pyrimidine-aniline derivatives that are active against mutated forms of kinases, such as the T315I gatekeeper mutation in Bcr-Abl or EGFR mutants in lung cancer. nih.govacs.org

Broad-Spectrum Agents: The inherent biological promiscuity of the pyrimidine core can be leveraged to develop broad-spectrum agents. heteroletters.org Research is exploring pyrimidine-aniline hybrids as anti-tubercular, antibacterial, and antiviral agents. tandfonline.comnih.gov

Advanced Molecular Hybrids: The strategy of creating hybrid molecules by combining the pyrimidine-aniline pharmacophore with other biologically active moieties (e.g., indoles, oxadiazoles, sulfonamides) is a growing field. mdpi.comnih.govijper.org This approach can lead to compounds with multiple mechanisms of action, improved efficacy, and better drug-like properties.

Machine Learning and AI in Design: The use of machine learning and chemoinformatic tools can accelerate the discovery process by predicting the activity and toxicity of new pyrimidine-aniline derivatives, helping to prioritize the synthesis of the most promising candidates. semanticscholar.org

The continued exploration of the vast chemical space around the pyrimidine-aniline core, coupled with modern drug design technologies, ensures that this versatile scaffold will remain a cornerstone of medicinal chemistry for years to come. tandfonline.com

Q & A

Q. What are the optimal synthetic routes for 3-(4-Methylpyrimidin-2-yl)aniline, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, a pyrimidine derivative (e.g., 2-chloro-4-methylpyrimidine) reacts with 3-aminophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Catalytic hydrogenation may follow to reduce intermediates . Key factors include solvent polarity (DMF enhances nucleophilicity), temperature control to minimize side reactions, and catalyst selection (Pd/C for hydrogenation). Yields range from 60–85%, with impurities often arising from incomplete substitution or over-reduction.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • ¹H NMR : The aromatic region (δ 6.5–8.5 ppm) shows distinct splitting patterns: a singlet for the pyrimidine ring’s methyl group (δ ~2.4 ppm) and doublets for the aniline protons. Coupling constants (J ≈ 5–6 Hz) confirm para-substitution on the pyrimidine .
  • IR : Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyrimidine), and 1500 cm⁻¹ (C-C aromatic) .
  • MS : Molecular ion peak at m/z 171.19 (C₁₀H₉N₃) with fragmentation patterns indicating loss of NH₂ (Δ m/z 16) or methyl groups .

Q. How does pH influence the stability of this compound in solution?

Stability studies in buffered solutions (pH 3–9) reveal degradation via oxidation (to quinones) under acidic conditions (pH < 5) and hydrolysis of the pyrimidine ring in strongly alkaline media (pH > 8). Optimal stability occurs at pH 6–7 (phosphate buffer), with <5% degradation over 72 hours at 25°C. Analytical methods like HPLC (C18 column, acetonitrile/water gradient) monitor degradation products .

Advanced Research Questions

Q. How can contradictions in crystal structure data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles (e.g., C-N vs. C-C distances in the pyrimidine ring) arise from twinning or poor data resolution. Use SHELXL for refinement: apply TWIN commands for twinned crystals and restraints for disordered regions. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis improve accuracy. Cross-validate with DFT-optimized geometries (B3LYP/6-311++G**) .

Q. What computational methods predict structure-activity relationships (SAR) for pyrimidine-aniline derivatives?

  • QSAR : Use molecular descriptors (logP, polar surface area) and regression models to correlate electronic properties (HOMO-LUMO gaps) with biological activity. For example, lower LUMO energies (~-1.5 eV) enhance electron-accepting capacity, improving kinase inhibition .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like c-Met kinase. Key residues (e.g., Met1160) form hydrogen bonds with the aniline NH₂ and π-π stacking with the pyrimidine .

Q. How do solvent effects and substituent position influence the compound’s electronic properties?

Time-dependent DFT (TD-DFT) in solvents (e.g., DMSO vs. water) shows solvatochromic shifts in UV-Vis spectra (~10 nm bathochromic shift in polar solvents). Electron-withdrawing groups (e.g., -CF₃) at the pyrimidine’s 4-position reduce HOMO-LUMO gaps by 0.3–0.5 eV, enhancing charge-transfer transitions .

Q. What experimental strategies address inconsistent biological activity data in kinase inhibition assays?

Variability in IC₅₀ values (e.g., 0.5–5 µM for c-Met) may stem from assay conditions (ATP concentration, enzyme lot). Standardize protocols:

  • Use Z′-factor > 0.6 for high-throughput screening.
  • Confirm binding via SPR (surface plasmon resonance) with KD < 1 µM.
  • Validate cellular activity with Western blotting (phospho-c-Met reduction) .

Q. How can conflicting spectroscopic data (e.g., IR vs. Raman peaks) be reconciled?

Discrepancies arise from symmetry-dependent vibrational modes. For example, IR-active C=N stretches (1600 cm⁻¹) may appear weak in Raman due to polarization effects. Combine techniques: Raman spectroscopy highlights symmetric vibrations (e.g., aromatic ring breathing modes at 1000 cm⁻¹), while IR identifies asymmetric stretches. DFT simulations (with scaling factors) assign peaks unambiguously .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.